molecular formula C6H10F3NO B13053335 (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

Cat. No.: B13053335
M. Wt: 169.14 g/mol
InChI Key: YHDUNAWVOZKFKD-BRJRFNKRSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated amine compound that features a tetrahydrofuran ring Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and trifluoroacetaldehyde.

    Reaction Conditions: The key steps involve the formation of the tetrahydrofuran ring and the introduction of the trifluoroethylamine group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and cyclization.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry. The tetrahydrofuran ring provides structural rigidity and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine: can be compared with other fluorinated amines and tetrahydrofuran derivatives.

    Fluorinated Amines: Compounds like 2,2,2-trifluoroethylamine and 2,2,2-trifluoro-1-phenylethanamine share similar properties but differ in their specific applications and reactivity.

    Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-2-methanol have different functional groups but share the tetrahydrofuran ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2/t4?,5-/m1/s1

InChI Key

YHDUNAWVOZKFKD-BRJRFNKRSA-N

Isomeric SMILES

C1CC(OC1)[C@H](C(F)(F)F)N

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N

Origin of Product

United States

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